3-tert-Butoxy-4-bromobenzonitrile

Description

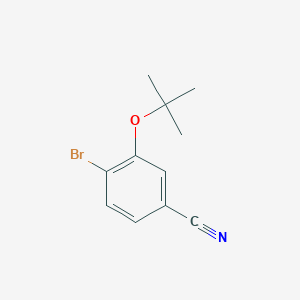

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXUFMMOFMVQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-Butoxy-4-bromobenzonitrile

This technical guide provides a comprehensive overview of the synthesis of 3-tert-Butoxy-4-bromobenzonitrile, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the laboratory-scale preparation of this compound. The proposed synthetic route is a two-step process commencing with the bromination of 4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the tert-butoxy group.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps:

-

Bromination of 4-hydroxybenzonitrile: This initial step involves the electrophilic aromatic substitution of bromine onto the 4-hydroxybenzonitrile ring to yield the intermediate, 3-bromo-4-hydroxybenzonitrile.

-

Williamson Ether Synthesis: The subsequent reaction is the etherification of 3-bromo-4-hydroxybenzonitrile with a suitable tert-butylating agent to form the final product.

Data Presentation: Quantitative Overview

The following table summarizes the key quantitative data for the proposed two-step synthesis, based on a representative laboratory scale.

| Compound | Molecular Weight ( g/mol ) | Step | Molar Equivalent | Typical Amount | Expected Yield (%) | Physical State |

| 4-hydroxybenzonitrile | 119.12 | 1 (Starting Material) | 1.0 | 10.0 g | N/A | White solid |

| Bromine | 159.81 | 1 (Reagent) | 1.05 | 5.5 mL | N/A | Reddish-brown liquid |

| 3-bromo-4-hydroxybenzonitrile | 198.02 | 1 (Product) / 2 (Starting Material) | 1.0 | 1.0 | 14.9 g (Calculated) | 70-85 |

| Isobutylene | 56.11 | 2 (Reagent) | Excess | Excess | N/A | Gas |

| Sulfuric Acid (conc.) | 98.08 | 2 (Catalyst) | Catalytic | ~0.5 mL | N/A | Colorless liquid |

| This compound | 254.12 | 2 (Final Product) | 1.0 | - | 65-80 | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of 3-bromo-4-hydroxybenzonitrile (Intermediate)

This protocol is adapted from general bromination procedures of phenols.

Materials and Reagents:

-

4-hydroxybenzonitrile

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzonitrile (1.0 eq.) in glacial acetic acid.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel, washing thoroughly with cold distilled water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-bromo-4-hydroxybenzonitrile.

Step 2: Synthesis of this compound

This protocol employs a Williamson ether synthesis approach, which is a widely used method for preparing ethers.[1][2] Given the steric hindrance of the tert-butyl group, direct alkylation with tert-butyl halides can lead to elimination side products.[3] Therefore, the use of isobutylene with an acid catalyst is a common and effective alternative.

Materials and Reagents:

-

3-bromo-4-hydroxybenzonitrile

-

Dichloromethane (DCM) or another suitable inert solvent

-

Concentrated sulfuric acid

-

Isobutylene gas

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Gas dispersion tube

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend 3-bromo-4-hydroxybenzonitrile (1.0 eq.) in dichloromethane.

-

Cool the suspension in an ice bath and add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutylene gas through the reaction mixture using a gas dispersion tube for 2-4 hours, ensuring a steady flow. Monitor the reaction progress by TLC.

-

Upon completion, stop the flow of isobutylene and allow the mixture to warm to room temperature.

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Detailed workflow for the Williamson Ether Synthesis step.

References

In-depth Technical Guide: Physicochemical Properties of 3-tert-Butoxy-4-bromobenzonitrile

Disclaimer: Publicly available experimental data on the specific physicochemical properties, biological activity, and detailed experimental protocols for 3-tert-Butoxy-4-bromobenzonitrile (CAS No. 960309-90-4) is limited. This guide provides confirmed basic identification details and outlines a plausible synthetic approach and general applications based on the chemistry of related compounds for a specialized audience of researchers, scientists, and drug development professionals.

Core Identification

| Property | Value |

| CAS Number | 960309-90-4 |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| IUPAC Name | 3-(tert-butoxy)-4-bromobenzonitrile |

| Synonyms | 4-Bromo-3-[(2-methyl-2-propanyl)oxy]benzonitrile |

| InChI | InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 |

| InChIKey | AFXUFMMOFMVQMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC1=C(C=C(C=C1)C#N)Br |

Physicochemical Properties

Detailed experimental values for properties such as melting point, boiling point, and solubility of this compound are not found in readily accessible scientific literature or databases. For research and development purposes, these properties would need to be determined experimentally.

Storage Conditions: For long-term stability, storage at -20°C for periods of one to two years is recommended. For short-term storage of one to two weeks, -4°C is suitable.

Experimental Protocols

Plausible Synthetic Route

A likely synthetic pathway to this compound involves the O-alkylation (tert-butylation) of the corresponding phenolic precursor, 4-bromo-3-hydroxybenzonitrile. This method is a common strategy for the synthesis of tert-butyl aryl ethers.

Reaction: Williamson ether synthesis.

Precursor: 4-bromo-3-hydroxybenzonitrile.

Reagent: A source of a tert-butyl group, such as isobutylene in the presence of an acid catalyst, or potassium tert-butoxide in a suitable solvent.

General Protocol for tert-Butylation of a Phenol:

-

Dissolve the phenolic precursor (4-bromo-3-hydroxybenzonitrile) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a strong acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid).

-

Introduce a source of isobutylene (e.g., by bubbling the gas through the solution or using a liquefied source) at a controlled temperature (often at or below room temperature).

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction, for example, by adding a weak base.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product using a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure this compound.

Caption: Proposed Synthetic Workflow for this compound.

Role in Drug Development and Signaling Pathways

There is no specific information available in the public domain linking this compound to any particular signaling pathway or biological activity. However, the bromobenzonitrile scaffold is a common structural motif in medicinal chemistry. The bromine atom serves as a useful handle for further chemical modifications, often through cross-coupling reactions, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The tert-butoxy group is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Profile of 3-tert-Butoxy-4-bromobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 3-tert-Butoxy-4-bromobenzonitrile, a key intermediate in pharmaceutical and materials science research. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.68 | d | 1H | Ar-H |

| 7.30 | dd | 1H | Ar-H |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | Ar-C-O |

| 135.2 | Ar-C |

| 132.8 | Ar-C |

| 118.5 | Ar-C |

| 117.9 | C≡N |

| 113.0 | Ar-C-Br |

| 109.8 | Ar-C |

| 80.5 | -C(CH₃)₃ |

| 28.7 | -C(CH₃)₃ |

Experimental Protocol for NMR Spectroscopy

A homogeneous solution of the analyte is prepared in a suitable deuterated solvent for NMR analysis.

Materials and Equipment:

-

NMR tubes (5 mm outer diameter)

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Analytical balance

-

Micropipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1]

-

Ensure complete dissolution by gentle vortexing or sonication.[1]

-

Transfer the solution into a clean NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1]

-

Cap the NMR tube securely.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (tert-butyl) |

| 2225 | Strong | C≡N stretch (nitrile) |

| 1580 | Medium | C=C stretch (aromatic) |

| 1480 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1050 | Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy

For solid samples, the thin solid film method is a common and effective preparation technique.[2]

Materials and Equipment:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Pipette

-

Sample of this compound

Procedure:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride.[2]

-

Apply a drop of the resulting solution onto the surface of a clean, dry salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

After analysis, clean the salt plate with an appropriate solvent and store it in a desiccator.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 253/255 | 60/58 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 197/199 | 100/98 | [M - C₄H₈]⁺ (Loss of isobutylene, base peak) |

| 170/172 | 15/14 | [M - C₄H₉O]⁺ |

| 116 | 25 | [M - C₄H₉O - Br]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common method for the analysis of small organic molecules.[3][4]

Materials and Equipment:

-

Mass spectrometer with an EI source

-

Direct insertion probe or GC inlet

-

Sample of this compound

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC) for volatile samples.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[5] This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[4]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 3-tert-Butoxy-4-bromobenzonitrile

CAS Number: 960309-90-4

This technical guide provides a comprehensive overview of 3-tert-Butoxy-4-bromobenzonitrile, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic properties and includes data for the related and well-characterized compound, 4-bromobenzonitrile, for comparative purposes.

| Property | Value (this compound) | Value (4-bromobenzonitrile) |

| CAS Number | 960309-90-4 | 623-00-7 |

| Molecular Formula | C₁₁H₁₂BrNO | C₇H₄BrN |

| Molecular Weight | 254.12 g/mol | 182.02 g/mol |

| Appearance | Not specified (likely a solid) | White to light yellow crystalline solid |

| Melting Point | Data not available | 112-114 °C |

| Boiling Point | Data not available | 235-237 °C |

| Solubility | Data not available | Slightly soluble in water |

Synthesis and Experimental Protocols

A general synthetic approach would likely involve the Williamson ether synthesis, starting from 3-hydroxy-4-bromobenzonitrile and a tert-butylating agent in the presence of a suitable base.

General Experimental Workflow for Synthesis

A plausible synthetic workflow for this compound.

Spectral and Characterization Data

Specific spectral data (NMR, IR, MS) for this compound are not widely published. Researchers synthesizing this compound would need to perform standard characterization techniques. For reference, the expected spectral features would include:

-

¹H NMR: Signals corresponding to the tert-butyl group (a singlet integrating to 9H) and aromatic protons.

-

¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, and the nitrile carbon.

-

IR: A characteristic nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing a characteristic isotopic pattern for a bromine-containing compound.

Applications in Research and Drug Development

The utility of this compound in drug development and medicinal chemistry has not been extensively documented in peer-reviewed journals. However, the presence of a reactive nitrile group and a bromo-substituent on a benzene ring are common features in molecules designed for biological screening.

The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. These are key strategies in the synthesis of novel pharmaceutical candidates. The tert-butoxy group can influence the compound's solubility and metabolic stability.

No specific signaling pathways modulated by this compound have been identified in the available literature.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care accorded to a novel chemical of unknown toxicity. General safety precautions for related aromatic nitriles and brominated compounds should be followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at -4°C for short-term and -20°C for long-term stability.

It is imperative to conduct a thorough risk assessment before handling this compound.

Commercial Availability and Technical Profile of 3-tert-Butoxy-4-bromobenzonitrile

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of 3-tert-Butoxy-4-bromobenzonitrile (CAS No. 960309-90-4), a specialty chemical intermediate with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its commercial availability, physicochemical properties, and synthetic methodologies to support researchers and drug development professionals in their scientific endeavors.

Commercial Availability

This compound is not a widely stocked, bulk chemical but is available from several specialized chemical suppliers. These vendors typically synthesize the compound on demand or maintain it in research-scale quantities. Procurement for larger-scale research or development may require custom synthesis agreements.

Table 1: Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Various specialized chemical suppliers | 960309-90-4 | C₁₁H₁₂BrNO | 254.12 | Available upon request for research purposes. |

Physicochemical and Analytical Data

Detailed experimental data for this compound is not extensively published in peer-reviewed literature. The following table summarizes a combination of supplier-provided information and computationally predicted properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 960309-90-4 | Chemical Supplier |

| Molecular Formula | C₁₁H₁₂BrNO | Chemical Supplier |

| Molecular Weight | 254.12 | Calculated |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | Chemical Supplier |

| Safety Information | Warning: May be harmful if swallowed or in contact with skin. | Chemical Supplier |

Synthesis and Experimental Protocols

While a definitive, peer-reviewed synthesis protocol for this compound is not widely documented, a plausible synthetic route can be inferred from standard organic chemistry principles. The most probable method involves the O-tert-butylation of a 4-bromo-3-hydroxybenzonitrile precursor.

Hypothesized Synthesis Workflow

The synthesis would likely proceed via a nucleophilic substitution reaction where the hydroxyl group of 4-bromo-3-hydroxybenzonitrile is converted to a tert-butoxy group.

Caption: Hypothesized synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Preparation of the Reaction Mixture: To a solution of 4-bromo-3-hydroxybenzonitrile in a suitable anhydrous solvent (e.g., dichloromethane), add a tert-butylating agent.

-

Initiation of Reaction: Depending on the tert-butylating agent, either an acid catalyst (e.g., sulfuric acid with isobutylene) or a strong base (e.g., sodium hydride followed by tert-butyl bromide) would be required. The reaction would likely be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the organic layer washed with water and brine. The crude product would then be purified using column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The specific applications of this compound in drug development are not explicitly detailed in publicly available literature. However, the presence of the bromobenzonitrile moiety suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The tert-butoxy group can serve as a bulky, lipophilic protecting group for the hydroxyl functionality, which can be deprotected under acidic conditions to reveal the phenol for further functionalization.

The bromo- and cyano- groups offer multiple reaction sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and transformations of the nitrile group, respectively. These are common strategies in the construction of novel scaffolds for drug candidates.

Potential Logical Workflow in a Drug Discovery Cascade

Caption: Role as an intermediate in a drug discovery workflow.

Conclusion

This compound is a specialty chemical intermediate available from select suppliers for research and development purposes. While comprehensive, publicly available data on its properties and synthesis is limited, its chemical structure suggests significant potential as a building block in medicinal chemistry. The presence of multiple functional groups that can be selectively manipulated makes it an attractive starting material for the synthesis of diverse molecular scaffolds. Further empirical investigation into its reactivity and physicochemical properties is warranted to fully explore its utility in drug discovery and other areas of organic synthesis.

starting materials for 3-tert-Butoxy-4-bromobenzonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-tert-Butoxy-4-bromobenzonitrile, a valuable building block in pharmaceutical and materials science research. The primary synthetic route involves a two-step process commencing with the bromination of 4-hydroxybenzonitrile to yield the key intermediate, 4-bromo-3-hydroxybenzonitrile. This intermediate is subsequently alkylated to afford the final product. This guide provides a comprehensive overview of the starting materials, detailed experimental protocols, and relevant quantitative data to facilitate its successful synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through the pathway outlined below. The initial step focuses on the regioselective bromination of 4-hydroxybenzonitrile. The subsequent introduction of the bulky tert-butoxy group is accomplished via a Williamson ether synthesis or a related alkylation method.

Figure 1: General synthetic scheme for this compound.

Starting Materials and Reagents

Successful synthesis relies on the quality of the starting materials and reagents. The primary starting material and key reagents for each step are summarized below.

| Step | Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Start | 4-Hydroxybenzonitrile | 767-00-0 | C₇H₅NO | 119.12 | ≥98% |

| 1 | N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | ≥98% |

| 1 | Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Anhydrous |

| 2 | 4-Bromo-3-hydroxybenzonitrile[1] | 916213-60-0 | C₇H₄BrNO | 198.02 | ≥97% |

| 2 | tert-Butyl acetate | 540-88-5 | C₆H₁₂O₂ | 116.16 | ≥99% |

| 2 | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | 82113-65-3 | C₂HF₆NO₄S₂ | 281.15 | ≥98% |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-hydroxybenzonitrile

The bromination of 4-hydroxybenzonitrile is a critical step that requires careful control to achieve the desired regioselectivity. The hydroxyl group at the C4 position directs the electrophilic bromine to the ortho position (C3).

Workflow for the Bromination of 4-Hydroxybenzonitrile:

Figure 2: Experimental workflow for the synthesis of 4-bromo-3-hydroxybenzonitrile.

Detailed Protocol:

A solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile is prepared in a round-bottom flask. To this solution, N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature. The reaction mixture is then stirred at room temperature for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to afford pure 4-bromo-3-hydroxybenzonitrile.

Quantitative Data for Bromination:

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General literature |

| Melting Point | 135-138 °C | Commercially available data |

Step 2: Synthesis of this compound

The introduction of the tert-butyl group onto the hydroxyl functionality of 4-bromo-3-hydroxybenzonitrile can be challenging due to the steric hindrance of the tert-butyl group, which can favor elimination side reactions in a traditional Williamson ether synthesis.[2][3] A more recent and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[4]

Workflow for the Tert-butylation of 4-Bromo-3-hydroxybenzonitrile:

Figure 3: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

In a reaction vessel, 4-bromo-3-hydroxybenzonitrile (1.0 eq) is dissolved in tert-butyl acetate, which acts as both the solvent and the tert-butylating reagent. A catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%) is then added to the mixture. The reaction is heated to a temperature between 60-80 °C and stirred for several hours, with monitoring by TLC. After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted with a suitable organic solvent, such as dichloromethane. The combined organic phases are washed, dried, and concentrated. The resulting crude product is purified by silica gel column chromatography to yield this compound.

Quantitative Data for Tert-butylation:

| Parameter | Value | Reference |

| Typical Yield | High yields reported for similar alcohol tert-butylations | [4] |

| Molecular Weight | 254.12 g/mol | [5] |

Conclusion

The synthesis of this compound is a manageable two-step process for researchers with a foundational knowledge of organic synthesis. The key to a successful outcome lies in the careful execution of the bromination to ensure correct regiochemistry and the selection of an appropriate method for the sterically demanding tert-butylation. The use of modern catalytic methods for the etherification step can significantly improve yields and reduce side products compared to traditional approaches. This guide provides the necessary details for the rational design and execution of this synthetic sequence.

References

- 1. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 5. Benzonitrile, 3-bromo-5-tert-butyl-4-hydroxy- | C11H12BrNO | CID 21018 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction Mechanism for the Formation of 3-tert-Butoxy-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 3-tert-Butoxy-4-bromobenzonitrile, a key intermediate in various synthetic applications. The primary focus is on the acid-catalyzed O-alkylation of 3-hydroxy-4-bromobenzonitrile with isobutylene. This document details the underlying chemical principles, presents a plausible reaction mechanism, and offers a comprehensive experimental protocol. Furthermore, it includes tabulated quantitative and spectroscopic data for analogous transformations to serve as a valuable reference for researchers in organic synthesis and drug development.

Introduction

The synthesis of aryl tert-butyl ethers is a fundamental transformation in organic chemistry, with applications in the preparation of pharmaceuticals, agrochemicals, and materials. The tert-butyl group can serve as a bulky protecting group or modulate the electronic and steric properties of a molecule. The formation of this compound from 3-hydroxy-4-bromobenzonitrile is a representative example of such a transformation, involving the etherification of a phenolic hydroxyl group. This guide elucidates the most probable reaction mechanism for this synthesis.

Proposed Reaction Mechanism: Acid-Catalyzed O-Alkylation

The formation of this compound from 3-hydroxy-4-bromobenzonitrile and isobutylene is best described by an acid-catalyzed electrophilic addition of the phenol to the alkene. The Williamson ether synthesis, another common method for ether formation, is not suitable for the synthesis of tert-butyl ethers from alkyl halides due to the strong tendency of tert-butyl halides to undergo elimination under basic conditions.

The acid-catalyzed mechanism proceeds through the following key steps:

-

Protonation of Isobutylene: In the presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid), isobutylene is protonated to form a stable tert-butyl carbocation. This carbocation is the key electrophile in the reaction.

-

Nucleophilic Attack by the Phenol: The electron-rich oxygen atom of the hydroxyl group in 3-hydroxy-4-bromobenzonitrile acts as a nucleophile and attacks the tert-butyl carbocation. This step forms a protonated ether intermediate.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of the phenol) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.

It is important to note that C-alkylation of the aromatic ring is a potential side reaction, where the tert-butyl carbocation attacks the electron-rich benzene ring directly. However, O-alkylation is generally favored under controlled conditions.

Logical Relationship Diagram

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol

Materials and Equipment:

-

3-hydroxy-4-bromobenzonitrile

-

Isobutylene (gas or condensed liquid)

-

Concentrated sulfuric acid (98%)

-

Benzene (or another suitable inert solvent like toluene or xylene)

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Reflux condenser

-

Device for absorbing tail gas

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser connected to a tail gas absorption device, add 3-hydroxy-4-bromobenzonitrile (1.0 equiv) and benzene (approx. 3 mL per gram of phenol).

-

Catalyst Addition: To the stirred suspension, cautiously add concentrated sulfuric acid (0.005-0.01 equiv). Stir the mixture until the starting material is fully dissolved.

-

Introduction of Isobutylene: Cool the reaction mixture to room temperature. Slowly bubble isobutylene gas (1.2-1.5 equiv) through the solution via the gas inlet tube. The addition should be controlled to maintain the reaction temperature below 30 °C.

-

Reaction Monitoring: After the addition of isobutylene is complete (typically over 2-4 hours), continue to stir the reaction mixture at room temperature for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer twice with a 10% sodium hydroxide solution to remove unreacted phenol and the acid catalyst.

-

Wash the organic layer twice with saturated sodium chloride solution (brine) until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the acid-catalyzed tert-butylation of phenols, which can be expected to be similar for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratio | ||

| Phenol:Isobutylene | 1 : 1.2-1.5 | [1] |

| Catalyst Loading | ||

| Sulfuric Acid | 0.5-1.0 mol% | [1] |

| Reaction Conditions | ||

| Temperature | 25-50 °C | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | ||

| Isolated Yield | 70-85% | [1] |

Spectroscopic Data

The following table provides expected spectroscopic data for this compound based on the analysis of similar aryl tert-butyl ether structures.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | |

| δ (ppm) | ~7.8-7.2 (m, 3H, Ar-H), 1.4 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | |

| δ (ppm) | ~160 (Ar-C-O), ~135-115 (Ar-C), ~118 (CN), ~80 (O-C(CH₃)₃), ~29 (O-C(CH₃)₃) |

| IR Spectroscopy | |

| ν (cm⁻¹) | ~2230 (C≡N stretch), ~1250 (asym C-O-C stretch), ~1050 (sym C-O-C stretch) |

| Mass Spectrometry | |

| m/z | Expected molecular ion peak corresponding to C₁₁H₁₂BrNO |

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed O-alkylation of 3-hydroxy-4-bromobenzonitrile with isobutylene. This in-depth technical guide has provided a detailed reaction mechanism, a comprehensive experimental protocol, and representative quantitative and spectroscopic data. This information is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, enabling the efficient and informed preparation of this and related compounds. Careful control of reaction conditions is crucial to favor the desired O-alkylation and minimize potential side reactions.

References

Technical Guide: Stability and Storage of 3-tert-Butoxy-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-tert-Butoxy-4-bromobenzonitrile. Due to the absence of specific public stability studies on this compound, this guide synthesizes information from safety data sheets of analogous compounds, general principles of chemical stability, and regulatory guidelines for stability testing. The primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the tert-butoxy ether linkage. Recommended storage involves refrigeration for short-term use and freezing for long-term preservation to minimize degradation. This document outlines detailed protocols for forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, which is crucial for the development of drug substances and products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, 4-Bromobenzonitrile, is presented in Table 1. Understanding these properties is fundamental to designing appropriate stability and handling protocols.

Table 1: Chemical and Physical Properties

| Property | This compound | 4-Bromobenzonitrile |

| CAS Number | 960309-90-4 | 623-00-7[1][2] |

| Molecular Formula | C₁₁H₁₂BrNO | C₇H₄BrN[1][2] |

| Molecular Weight | 254.12 g/mol | 182.02 g/mol [2] |

| Appearance | Not specified (likely solid) | White to light yellow crystalline solid[1] |

| Melting Point | Not specified | 110-115 °C[2] |

| Boiling Point | Not specified | 235-237 °C[2] |

| Solubility | Not specified | Soluble in organic solvents like acetone and ether; limited solubility in water.[1] |

Stability Profile and Predicted Degradation Pathways

While specific stability data for this compound is not publicly available, an analysis of its functional groups—a tert-butoxy ether and a brominated aromatic nitrile—allows for the prediction of its primary degradation pathways.

Hydrolytic Stability

The tert-butoxy group is susceptible to cleavage under acidic conditions.[3] This reaction proceeds via an SN1 mechanism, where the ether oxygen is protonated, leading to the formation of a stable tert-butyl carbocation and 4-bromo-3-hydroxybenzonitrile. The tert-butyl cation will likely react with water to form tert-butanol or be eliminated to form isobutylene. The nitrile group can also undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid, though this typically requires more forcing conditions.[4]

Figure 1: Predicted acid-catalyzed hydrolysis of this compound.

Thermal Stability

Aromatic nitriles generally exhibit high thermal stability.[5][6] However, the presence of the tert-butoxy group may lower the overall thermal stability of the molecule. At elevated temperatures, cleavage of the tert-butyl group is a likely degradation pathway.

Photostability

Brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond upon exposure to UV light.[7][8][9] This can lead to the formation of debrominated species and other radical-mediated byproducts.

Oxidative Stability

The tert-butoxy group and the aromatic ring are potentially susceptible to oxidation, although specific data on this compound is unavailable. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[10]

Recommended Storage Conditions

Based on information from a chemical supplier, the following storage conditions are recommended to ensure the stability of this compound:

Table 2: Recommended Storage Conditions

| Duration | Temperature | Notes |

| Short-term (1-2 weeks) | -4°C | Refrigerated conditions are suitable for short-term storage. |

| Long-term (1-2 years) | -20°C | Freezing is recommended for long-term storage to minimize degradation. |

It is also advisable to store the compound in a tightly sealed container, protected from light and moisture.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[11][12]

General Forced Degradation Protocol

The objective of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Figure 2: General workflow for a forced degradation study.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol | Potential Degradation |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C). | Cleavage of the tert-butoxy ether.[3] |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C). | Potential hydrolysis of the nitrile group. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. | Oxidation of the aromatic ring or tert-butoxy group. |

| Thermal Degradation | Expose the solid compound to dry heat at elevated temperatures (e.g., 80°C, 105°C). | Cleavage of the tert-butoxy group. |

| Photodegradation | Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] | Cleavage of the C-Br bond.[7][8] |

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point for aromatic compounds.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Figure 3: Workflow for developing a stability-indicating HPLC method.

Incompatible Materials

Based on the safety data sheets of analogous compounds, this compound should be stored away from:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents

Conclusion

While specific stability data for this compound is limited, a conservative approach to its storage and handling is warranted. The compound should be stored at low temperatures (-20°C for long-term) and protected from light and moisture. The primary degradation pathway is predicted to be acid-catalyzed hydrolysis of the tert-butoxy group. For drug development purposes, it is imperative to conduct thorough forced degradation studies to understand its stability profile and to develop and validate a stability-indicating analytical method. The protocols and theoretical framework provided in this guide serve as a robust starting point for these critical investigations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijtsrd.com [ijtsrd.com]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

The Rising Potential of 3-tert-Butoxy-4-bromobenzonitrile in Medicinal Chemistry: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Role of 3-tert-Butoxy-4-bromobenzonitrile as a Versatile Scaffold in Modern Drug Discovery.

Executive Summary

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. This compound is emerging as a compound of significant interest, possessing a unique combination of functional groups that position it as a valuable intermediate in the synthesis of next-generation therapeutics. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its role as a precursor for potent and selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. By analyzing its structural features and the established pharmacological relevance of its constituent moieties—the bromobenzonitrile core and the tert-butoxy group—we delineate its prospective value in developing treatments for a range of diseases, including inflammatory conditions, cancers, and neurological disorders. This document serves as a resource for researchers and drug development professionals, offering insights into synthetic strategies, potential biological targets, and methodologies for evaluation.

Introduction: The Strategic Importance of the this compound Scaffold

The molecular architecture of this compound presents a compelling starting point for medicinal chemistry campaigns. The benzonitrile core is a well-established pharmacophore found in numerous approved drugs. The bromine atom at the 4-position serves as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, enabling the introduction of diverse chemical functionalities. The nitrile group can act as a key interacting element with biological targets or be transformed into other functional groups.

The tert-butoxy group at the 3-position is of particular strategic importance. This bulky, lipophilic group can significantly influence the pharmacokinetic properties of a molecule, potentially enhancing metabolic stability by shielding adjacent positions from enzymatic degradation.[1] Furthermore, its steric and electronic properties can be leveraged to achieve selective binding to target proteins. The strategic placement of these functional groups makes this compound a promising scaffold for the generation of compound libraries with diverse pharmacological profiles.

Potential Therapeutic Applications

Based on the established activities of structurally related compounds, two primary areas of high potential for derivatives of this compound are as kinase inhibitors and GPCR antagonists.

Kinase Inhibitors: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a major focus of drug development.[4][5]

The 4-bromobenzonitrile scaffold can serve as a foundational element for the synthesis of ATP-competitive JAK inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions, which can occupy the hinge-binding region of the kinase active site. The 3-tert-butoxy group can then be oriented towards the solvent-exposed region or other pockets within the ATP-binding site, influencing potency and selectivity.

Table 1: Representative Janus Kinase Inhibitors and their Potency

| Compound | Target(s) | IC50 (nM) | Therapeutic Area |

| Tofacitinib | Pan-JAK | JAK1: 1, JAK2: 20, JAK3: 5 | Rheumatoid Arthritis |

| Ruxolitinib | JAK1/2 | JAK1: 3.3, JAK2: 2.8 | Myelofibrosis |

| Upadacitinib | JAK1 | JAK1: 43 | Rheumatoid Arthritis |

| Abrocitinib | JAK1 | JAK1: 29 | Atopic Dermatitis |

This table presents data for approved JAK inhibitors to illustrate the range of potencies and selectivities achievable with this class of drugs. It is hypothesized that derivatives of this compound could be developed to achieve similar or improved profiles.

GPCR Antagonists: Modulating Cellular Signaling

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[6] GPCR antagonists are molecules that bind to these receptors but do not provoke the normal biological response, thereby blocking the action of endogenous agonists.[6]

The 3,4-disubstituted benzonitrile scaffold can be a key component in the design of novel GPCR antagonists. The bromine atom can be functionalized to introduce moieties that interact with specific residues in the ligand-binding pocket of a target GPCR. The tert-butoxy group can enhance binding affinity through hydrophobic interactions and influence the overall pharmacokinetic profile of the compound.

Table 2: Representative GPCR Antagonists and their Binding Affinities

| Compound | Target GPCR | Binding Affinity (Ki, nM) | Therapeutic Area |

| Losartan | Angiotensin II Receptor Type 1 | 19 | Hypertension |

| Olanzapine | Dopamine D2 Receptor | 2.5 | Schizophrenia |

| Maraviroc | CCR5 | 1.0 | HIV/AIDS |

| Tiotropium | Muscarinic M3 Receptor | 0.14 | COPD |

This table showcases examples of approved GPCR antagonists and their high binding affinities. Derivatives of this compound could be explored for their potential to act as antagonists for a variety of GPCRs.

Synthetic and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned starting from commercially available 4-bromo-3-hydroxybenzonitrile.

Protocol 3.1.1: Etherification of 4-bromo-3-hydroxybenzonitrile

-

To a solution of 4-bromo-3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add tert-butyl bromide (1.5 eq) or di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) in the presence of a catalytic amount of a Lewis acid.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Elaboration of the Scaffold: Suzuki-Miyaura Cross-Coupling

The bromine atom of this compound is a key handle for diversification. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds.

Protocol 3.2.1: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

To evaluate the potential of synthesized derivatives as kinase inhibitors, an in vitro kinase assay can be performed.

Protocol 3.3.1: Radiometric Kinase Assay

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the reaction buffer, the recombinant target kinase (e.g., JAK1, JAK2, or JAK3), and the peptide substrate.

-

Add the test compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP solution containing [γ-³²P]ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

GPCR Antagonist Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific GPCR.

Protocol 3.4.1: Competitive Radioligand Binding Assay

-

Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Prepare serial dilutions of the unlabeled test compound.

-

In a microplate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist), and the test compound at various concentrations.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Molecular Logic: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-tert-Butoxy-4-bromobenzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butoxy-4-bromobenzonitrile is a strategically functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a nitrile group, a bromine atom, and a tert-butoxy ether, allows for a diverse range of chemical transformations. The sterically hindered tert-butoxy group can influence the electronic properties of the aromatic ring and provide a handle for selective deprotection to reveal a phenol, offering further synthetic possibilities. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, making it a valuable synthon for the construction of complex molecular architectures.

This document provides detailed application notes and generalized protocols for the use of this compound in three key cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Key Applications

The strategic positioning of the functional groups in this compound makes it an attractive starting material for the synthesis of a variety of target molecules, including:

-

Pharmaceutical Intermediates: The ability to introduce diverse functionalities through cross-coupling and subsequent nitrile group transformations makes this compound a valuable precursor for the synthesis of novel drug candidates.

-

Agrochemicals: The benzonitrile moiety is a common feature in many agrochemicals, and this building block allows for the exploration of new derivatives with potential herbicidal or pesticidal activity.

-

Materials Science: The rigid aromatic core and the potential for extended conjugation through cross-coupling reactions make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Generalized Experimental Protocol

Note: The following is a generalized protocol and may require optimization for this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |

Yields are representative for analogous aryl bromides and may vary for this compound.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of aryl amines from aryl halides.[1][2]

Generalized Experimental Protocol

Note: This is a generalized protocol and requires optimization for the specific substrate and amine.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv).

-

Reagent Addition: Add the desired amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Seal the tube and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired aryl amine.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-95 |

| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 75-90 |

Yields are representative for analogous aryl bromides and may vary for this compound.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.

Generalized Experimental Protocol

Note: This protocol is a general guideline and may need to be optimized.

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until completion, as indicated by TLC or GC-MS.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography to obtain the desired aryl alkyne.

Data Presentation: Representative Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPA | DMF | 50 | 8 | 80-90 |

| 3 | 1-Hexyne | PdCl₂(MeCN)₂ (3) | CuI (5) | Piperidine | Toluene | 60 | 12 | 70-85 |

Yields are representative for analogous aryl bromides and may vary for this compound.

References

Application Note: Deprotection of the Tert-Butoxy Group in 3-tert-Butoxy-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed deprotection of the tert-butoxy protecting group from 3-tert-Butoxy-4-bromobenzonitrile to yield 3-Hydroxy-4-bromobenzonitrile. The tert-butoxy group is a common protecting group for phenols due to its stability under various conditions and its relatively straightforward removal under acidic conditions. This protocol utilizes trifluoroacetic acid (TFA) for efficient deprotection.

Introduction

In organic synthesis, particularly in the development of pharmaceutical intermediates, the use of protecting groups is a fundamental strategy to selectively mask reactive functional groups. The tert-butoxy group is frequently employed to protect hydroxyl functionalities on aromatic rings. The deprotection of this group is a critical step in multi-step syntheses. This document outlines a reliable and reproducible protocol for the removal of the tert-butoxy group from this compound, a potentially valuable intermediate in the synthesis of various bioactive molecules. The reaction proceeds via an acid-catalyzed cleavage of the ether linkage.

Chemical Structures

Starting Material: this compound Product: 3-Hydroxy-4-bromobenzonitrile Reagent: Trifluoroacetic Acid (TFA)

Data Presentation

The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.

| Property | This compound | 3-Hydroxy-4-bromobenzonitrile |

| CAS Number | 960309-90-4[1] | 2315-86-8[2] |

| Molecular Formula | C₁₁H₁₂BrNO[1] | C₇H₄BrNO[2] |

| Molecular Weight | 254.12 g/mol [1] | 198.02 g/mol [2] |

| Appearance | Not specified; likely a solid | Solid[2] |

| Melting Point | Not specified | 155-159 °C[2] |

| Boiling Point | Not specified | Not specified |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[1] | Room temperature |

Experimental Protocol

This protocol is based on established methods for the acid-catalyzed deprotection of tert-butyl ethers.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of starting material).

-

Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary but are typically in the range of 1-4 hours.

-

Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. c. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur. d. Transfer the mixture to a separatory funnel and separate the organic layer. e. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-Hydroxy-4-bromobenzonitrile can be purified by recrystallization or column chromatography on silica gel if necessary to achieve the desired purity.

Safety Precautions:

-

Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood.[3][4]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4]

-

Avoid inhalation of TFA vapors and contact with skin and eyes.[3] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[4]

-

The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with adequate ventilation to avoid pressure buildup.

Mandatory Visualization

Caption: Experimental workflow for the deprotection of this compound.

References

- 1. 960309-90-4|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Benzonitrile, 3-bromo-5-tert-butyl-4-hydroxy- | C11H12BrNO | CID 21018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Butylbenzonitrile | C11H13N | CID 77883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Heterocyclic Compounds from 3-tert-Butoxy-4-bromobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds, including benzofurans, indoles, and quinolines, utilizing 3-tert-butoxy-4-bromobenzonitrile as a versatile starting material. The methodologies presented leverage well-established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, offering pathways to novel scaffolds for potential applications in medicinal chemistry and materials science.

Synthesis of Substituted Benzofurans

The synthesis of the benzofuran core from this compound can be efficiently achieved through a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This strategy allows for the introduction of various substituents at the 2-position of the benzofuran ring, originating from the terminal alkyne coupling partner.

Application Note:

The Sonogashira coupling provides a powerful method for the formation of a C-C bond between the aryl bromide and a terminal alkyne. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol derivative, formed in situ after deprotection of the tert-butoxy group, leads to the formation of the benzofuran ring. The choice of the terminal alkyne allows for the introduction of a wide range of functional groups at the 2-position of the benzofuran scaffold, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Two-Step, One-Pot Synthesis of 2-Substituted 7-tert-Butoxybenzofuran-4-carbonitriles

This protocol describes the Sonogashira coupling of this compound with a terminal alkyne, followed by in situ deprotection and cyclization to yield the corresponding benzofuran.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion of the coupling reaction, cool the mixture to room temperature.

-

Add K₂CO₃ (2.0 mmol) and anhydrous DMF (5 mL).

-

Heat the mixture to 120 °C and stir for 12-16 hours to effect cyclization.

-

Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted 7-tert-butoxybenzofuran-4-carbonitrile.

| Entry | Alkyne | Product | Yield (%) |